テラゾシン不純物J

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

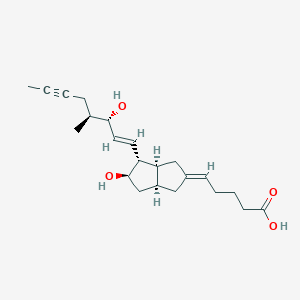

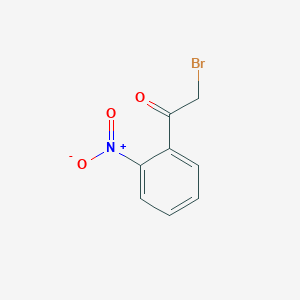

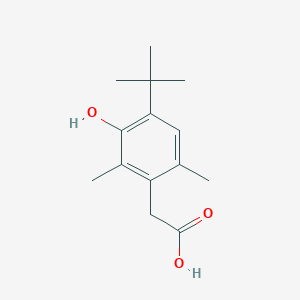

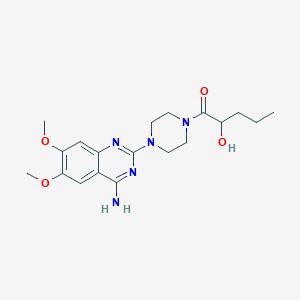

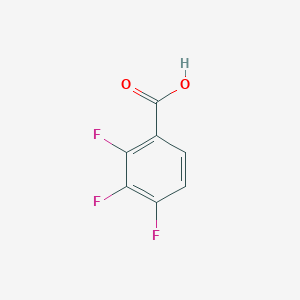

1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine, also known as 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine, is a useful research compound. Its molecular formula is C19H27N5O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. 良性前立腺肥大症および高血圧の治療薬 テラゾシン不純物Jの母体化合物であるテラゾシンは、良性前立腺肥大症および高血圧の治療薬として使用されています . This compoundの存在は、α1アドレナリン受容体遮断薬であるテラゾシンの複数バッチの分析中に明らかになりました .

2. 複数のヒト腫瘍細胞株および非悪性線維芽細胞に対して非細胞毒性 生物学的スクリーニングの結果、この化合物は、複数のヒト腫瘍細胞株および非悪性線維芽細胞に対して細胞毒性を示さないことが明らかになりました . これは、さまざまな生物医学的用途におけるその使用の可能性を広げる可能性があります。

3. パーキンソン病治療における潜在的な応用 最近、母体化合物であるテラゾシンのパーキンソン病治療への再利用の可能性を示唆する研究が行われています . これはthis compoundを直接含むものではありませんが、さらなる研究により、この文脈におけるその役割が明らかになる可能性があります。

分析化学

this compoundは、質量分析ピーク追跡によるモデリングを用いたテラゾシンの古いヨーロッパ薬局方法の改訂に使用されてきました . この用途は、分析化学の分野とより関連しています。

作用機序

Target of Action

Terazosin Impurity J, also known as VWR691G79U or 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow .

Mode of Action

Terazosin Impurity J acts as an alpha-1-selective adrenergic antagonist . It selectively blocks the action of adrenaline on alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate . This results in a decrease in blood pressure and an improvement in urinary flow .

Biochemical Pathways

The compound’s action on alpha-1 adrenergic receptors affects several biochemical pathways. It enhances glycolysis, evidenced by increased ATP production and higher LDH enzymatic activity . It also downregulates the NF-κB-GSDMD signal pathway, exhibiting anti-inflammatory effects .

Pharmacokinetics

Orally administered Terazosin Impurity J is rapidly, consistently, and almost completely absorbed into the bloodstream, with a bioavailability of approximately 90% . Peak plasma drug levels occur within one to two hours after ingestion . The compound undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of Terazosin Impurity J are excreted in the urine . The mean beta-phase half-life is approximately 12 hours .

Result of Action

The molecular and cellular effects of Terazosin Impurity J’s action include the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow . It also exhibits anti-inflammatory effects by downregulating the NF-κB-GSDMD signal pathway .

生化学分析

Biochemical Properties

Terazosin Impurity J is chemically defined as (2RS)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-one It is known that the parent compound, terazosin, binds to and can enhance the activity of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), thereby increasing ATP levels .

Cellular Effects

It has been shown that this compound is not cytotoxic for several human tumor cell lines and non-malignant fibroblasts .

Molecular Mechanism

The parent compound, terazosin, has been shown to bind to and activate PGK1, an enzyme involved in glycolysis . This interaction enhances the activity of PGK1, leading to increased ATP production .

Temporal Effects in Laboratory Settings

It has been identified as a potential impurity in several batches of the drug terazosin .

Metabolic Pathways

The parent compound, terazosin, has been shown to interact with the enzyme PGK1, which plays a key role in the glycolytic pathway .

特性

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-4-5-14(25)18(26)23-6-8-24(9-7-23)19-21-13-11-16(28-3)15(27-2)10-12(13)17(20)22-19/h10-11,14,25H,4-9H2,1-3H3,(H2,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIHPZQGQNXDKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152551-75-2 |

Source

|

| Record name | A-65297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152551752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-65297 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR691G79U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)